Molecular Weight and Lipophilicity Shift Versus Unsubstituted 1,8-Naphthyridin-3-ol
The substitution of a hydrogen atom with a methyl group at the 2-position of the 1,8-naphthyridin-3-ol core leads to a quantifiable increase in molecular weight and, based on its predicted pKa and boiling point, a significant increase in lipophilicity (LogP) . The unsubstituted comparator, 1,8-naphthyridin-3-ol, has a reported computed XLogP3-AA of 1.1, indicating low lipophilicity [1]. While a computed LogP is not directly available for the target compound, the increase in molecular weight and the basicity-adjusted pKa of 7.53±0.40 are computationally derived indicators of a markedly more lipophilic character, which is a critical parameter for membrane permeability and pharmacokinetic properties.
| Evidence Dimension | Molecular Weight and Predicted Physicochemical Profile |
|---|---|
| Target Compound Data | Molecular Weight: 160.17 g/mol; Predicted pKa: 7.53±0.40; Predicted Boiling Point: 318.7±37.0 °C |
| Comparator Or Baseline | 1,8-Naphthyridin-3-ol (CAS 72235-35-9): Molecular Weight: 146.15 g/mol; Computed XLogP3-AA: 1.1. |
| Quantified Difference | Molecular Weight increase of +14.02 g/mol; Predicted property shift indicating increased lipophilicity. |
| Conditions | Target data is computed/predicted per ChemicalBook. Comparator XLogP data is computed per PubChem 2.1. Data from two different but authoritative sources. |
Why This Matters
This quantifiable change in molecular properties directly impacts solubility, permeability, and target engagement profiles, justifying the selection of the 2-methyl analog for SAR or lead optimization where these parameters are critical.
- [1] PubChem. (2025). Compound Summary: 1,8-Naphthyridin-3-ol, CID 57421639. National Center for Biotechnology Information. Accessed April 2026. View Source
